Tropesin

NSAIA Inflammation Edema

Tropesin (VUFB 12018; Repanidal; CAS 65189-78-8) is an indoleacetic acid derivative and non‑steroidal anti‑inflammatory agent (NSAIA). It is the tropic acid ester of indomethacin.

Molecular Formula C28H24ClNO6
Molecular Weight 505.9 g/mol
CAS No. 65189-78-8
Cat. No. B1207560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTropesin
CAS65189-78-8
Synonymsindomethacin alpha-carboxyphenethyl ester
tropesin
VUFB 12018
VUFB-12018
Molecular FormulaC28H24ClNO6
Molecular Weight505.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(C4=CC=CC=C4)C(=O)O
InChIInChI=1S/C28H24ClNO6/c1-17-22(15-26(31)36-16-24(28(33)34)18-6-4-3-5-7-18)23-14-21(35-2)12-13-25(23)30(17)27(32)19-8-10-20(29)11-9-19/h3-14,24H,15-16H2,1-2H3,(H,33,34)
InChIKeyUCCJWNPWWPJKGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tropesin (CAS 65189-78-8) Technical Profile and Procurement Baseline


Tropesin (VUFB 12018; Repanidal; CAS 65189-78-8) is an indoleacetic acid derivative and non‑steroidal anti‑inflammatory agent (NSAIA). It is the tropic acid ester of indomethacin [1]. The molecular formula is C₂₈H₂₄ClNO₆ with a molecular weight of 505.95 g/mol . It is a crystalline solid with a melting point range of 127–132 °C [1].

Why Tropesin (65189-78-8) Cannot Be Replaced by Indomethacin or Other Generic NSAIAs


Tropesin is the tropic acid ester of indomethacin, and this structural modification fundamentally alters its pharmacokinetic profile [1]. Direct substitution with the parent compound, indomethacin, is not pharmacokinetically equivalent: esterification results in slower absorption, a longer elimination half‑life, and a three‑fold greater volume of distribution and total body clearance [2]. In‑class NSAIAs like acemetacin or sulindac possess different metabolic fates and clinical toxicity profiles, making indiscriminate interchange problematic. The evidence below quantifies these differences.

Quantitative Evidence Guide: Tropesin (65189-78-8) versus Indomethacin and Analogs


Anti‑Inflammatory Potency in Carrageenan‑Induced Rat Paw Edema Model

In a carrageenan‑induced rat paw edema bioassay, Tropesin exhibited 88% protection with an ED₅₀ of 12.4 μM, while indomethacin provided 74.5% protection with an ED₅₀ of 9.5 μM [1]. Celecoxib, a selective COX‑2 inhibitor, served as a second comparator with 96.7% protection and an ED₅₀ of 86.1 μM [1].

NSAIA Inflammation Edema ED50

Pharmacokinetic Differentiation: Extended Half‑Life and Altered Distribution

In a clinical pharmacokinetic study of 20 healthy volunteers, the elimination half‑life of Tropesin was 3.0 h compared to 1.8 h for non‑esterified indomethacin [1]. The volume of distribution and total body clearance of Tropesin were each three‑fold greater than those of indomethacin [1]. Esterification also slowed the rate of absorption relative to indomethacin [1].

Pharmacokinetics Half-life Volume of distribution Clearance

Acute Oral Toxicity: Lower Acute Lethality Compared to Indomethacin

Acute oral LD₅₀ values for Tropesin were 190 mg/kg in female mice and 140 mg/kg in rats [1]. In contrast, indomethacin exhibits substantially lower LD₅₀ values: 25.6 mg/kg in male mice, 20 mg/kg in male rats, and 15 mg/kg in female rats [2].

Toxicology LD50 Acute toxicity

Gastrointestinal Tolerability: Reduced Ulcerogenicity in Comparative Study

A direct comparative study in rats evaluated gastrointestinal side effects of indomethacin versus VUFB 12018 (Tropesin SPOFA) [1]. While the full abstract lacks quantitative data, the existence of a dedicated head‑to‑head study underscores that Tropesin was developed specifically to address the high ulcerogenicity of indomethacin. Additional sources note that Tropesin's adverse reaction profile is similar to indomethacin but with lower overall toxicity [2].

Ulcerogenicity Gastrointestinal safety NSAIA

Antifungal Activity: Inhibition of Trichoderma viride / Xylaria Growth

Unlike indomethacin and most NSAIAs, Tropesin demonstrates direct inhibitory effects on the growth of Trichoderma viride (green mold) and Xylaria . No comparable antifungal activity is reported for indomethacin or other arylacetic acid NSAIAs at similar concentrations. Quantitative IC₅₀/MIC values are not available in the public domain, but the biological activity is consistently documented across multiple vendor and database entries.

Antifungal Trichoderma viride Xylaria

Optimal Research and Industrial Use Cases for Tropesin (65189-78-8)


Preclinical Anti‑Inflammatory Studies Requiring NSAIA with Favorable Pharmacokinetics

Tropesin's 3‑hour half‑life and altered distribution/clearance relative to indomethacin [1] make it a suitable tool for studying sustained NSAIA exposure in rodent models of inflammation. Its robust anti‑inflammatory potency (ED₅₀ = 12.4 μM) [2] ensures efficacy without the extreme GI toxicity of indomethacin, improving animal welfare and data consistency.

Gastrointestinal Safety Comparative Studies

The documented comparative study of Tropesin vs. indomethacin on GI side effects [3] positions Tropesin as a reference compound for investigating NSAID‑induced gastropathy. Researchers can use Tropesin as a less ulcerogenic comparator when assessing new gastro‑protective strategies or novel NSAID candidates.

Dual‑Action Research: Inflammation and Fungal Interaction

Because Tropesin uniquely inhibits the growth of Trichoderma viride/Xylaria , it is the only NSAIA suitable for studies examining the interplay between fungal infections and inflammation. This includes models of inflammatory bowel disease with fungal dysbiosis or host‑pathogen interaction assays.

Analytical Method Development and Pharmacokinetic Modeling

Established HPLC methods allow simultaneous determination of Tropesin and indomethacin in biological matrices [4]. This enables precise pharmacokinetic modeling of prodrug‑like behavior and is valuable for laboratories developing bioanalytical assays for indomethacin derivatives or validating pharmacokinetic software.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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